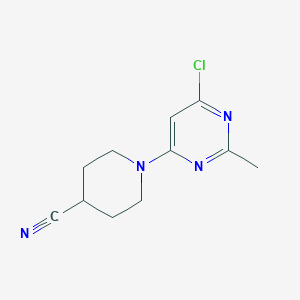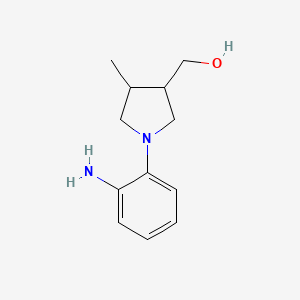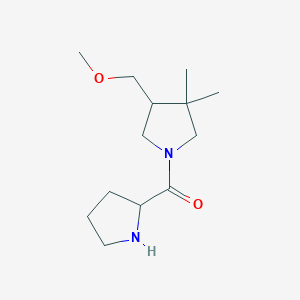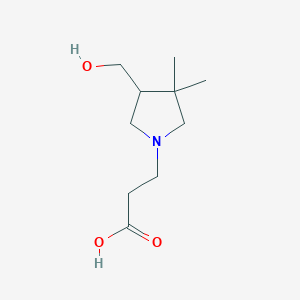
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile” is represented by the InChI code 1S/C11H14ClN3O2/c1-7-13-9(12)6-10(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
One area of application involves the synthesis of compounds with potential anticancer activity. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their quinoline counterparts were synthesized and evaluated against human breast cancer cell lines and human embryonic kidney cells. Some of these compounds exhibited notable anti-proliferative activities, indicating their potential as therapeutic agents against cancer (Parveen et al., 2017).
Serotonin Receptor Antagonism
Research also extends to the development of serotonin receptor antagonists. A series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were prepared and evaluated for their antagonism against the serotonin 5-HT3 receptor, showcasing the chemical's utility in neurological and psychiatric disorder treatment (Mahesh, Perumal, & Pandi, 2004).
Molecular Docking and SAR Analysis
The compound's derivatives have been utilized in molecular docking studies to understand their interaction with biological targets. For example, molecular docking was performed with certain active compounds against Bcl-2 protein, providing insights into their binding affinities and helping in structure-activity relationship (SAR) analysis to enhance anti-proliferative activities (Parveen et al., 2017).
Antimicrobial Activity
Additionally, the synthesis of novel derivatives and their screening for antimicrobial activity has been a significant focus. For example, derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile were synthesized and demonstrated notable action against tested microbes, indicating the compound's potential in developing new antimicrobial agents (Goswami et al., 2022).
Propiedades
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-8-14-10(12)6-11(15-8)16-4-2-9(7-13)3-5-16/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANNWDMBJMAGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479100.png)

![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)
![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1479105.png)

![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)





![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)

